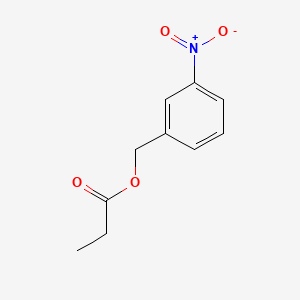![molecular formula C21H23NO5 B14069669 O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine](/img/structure/B14069669.png)
O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine is a synthetic compound often used in peptide synthesis. It is a derivative of D-allothreonine, an amino acid, and features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine typically involves the protection of the amino group of D-allothreonine with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The ethyl ester is then introduced via esterification with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Esterification and Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc protecting group.
Esterification: Ethanol and an acid catalyst such as hydrochloric acid are used for esterification.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides, allowing for the sequential addition of amino acids.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Research: It aids in the study of protein structure and function by facilitating the synthesis of specific peptide sequences.
Industrial Applications: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Wirkmechanismus
The primary mechanism of action for O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-(13C6,15N)norleucine
Uniqueness
O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine is unique due to its specific stereochemistry (D-allothreonine) and the presence of the Fmoc protecting group. This combination allows for precise control in peptide synthesis, making it a valuable tool in the field of organic chemistry .
Eigenschaften
Molekularformel |
C21H23NO5 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
(2R,3R)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-3-26-13(2)19(20(23)24)22-21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 |
InChI-Schlüssel |
CUBBXMGQJYSGLW-BFUOFWGJSA-N |
Isomerische SMILES |
CCO[C@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CCOC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


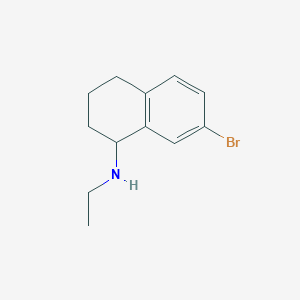
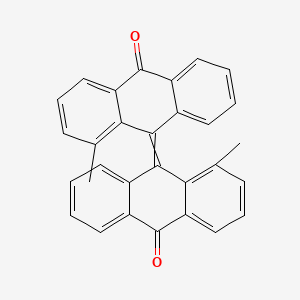
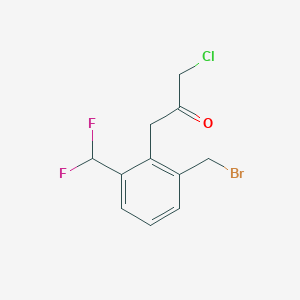
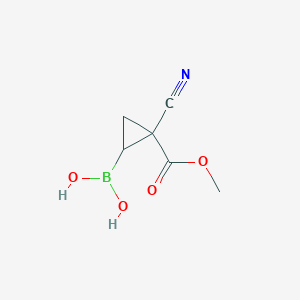
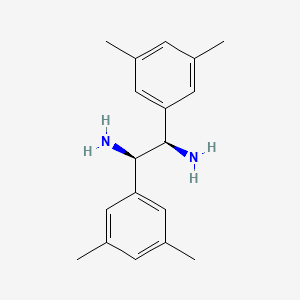
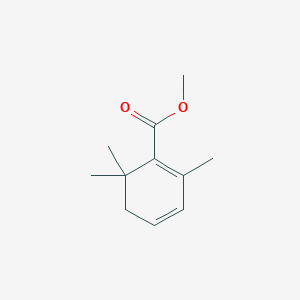


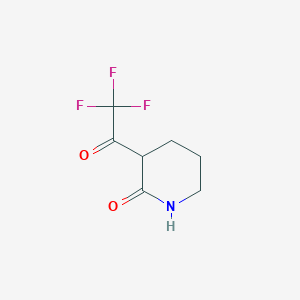
![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)



